Yp537

Estrogen receptor Dimerization Electrophoretic mobility shift assay

Yp537 is the definitive probe for dissecting ER dimerization-dependent signaling. Unlike SERMs/SERDs competing for the ligand-binding pocket, Yp537 binds the SH2-like domain to physically block receptor dimerization—the prerequisite for DNA binding and transcription. This orthogonal mechanism enables researchers to distinguish dimerization-dependent vs. ligand-binding events in neuroprotection, AP-1 signaling, and endocrine resistance. Use as a positive control for SH2-domain engagement assays. Supplied ≥95% pure as free base or TFA salt for cell-free, cellular, and HTS applications.

Molecular Formula C64H104N13O22PS
Molecular Weight 1470.6 g/mol
Cat. No. B12405530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYp537
Molecular FormulaC64H104N13O22PS
Molecular Weight1470.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N
InChIInChI=1S/C64H104N13O22PS/c1-30(2)22-40(54(84)67-39(64(94)95)19-20-49(79)80)69-55(85)41(23-31(3)4)70-56(86)42(24-32(5)6)71-59(89)46(28-50(81)82)73-58(88)44(26-36-15-17-37(18-16-36)99-100(96,97)98)72-57(87)43(25-33(7)8)74-61(91)47-14-13-21-77(47)63(93)52(35(11)12)76-62(92)51(34(9)10)75-60(90)45(27-48(66)78)68-53(83)38(65)29-101/h15-18,30-35,38-47,51-52,101H,13-14,19-29,65H2,1-12H3,(H2,66,78)(H,67,84)(H,68,83)(H,69,85)(H,70,86)(H,71,89)(H,72,87)(H,73,88)(H,74,91)(H,75,90)(H,76,92)(H,79,80)(H,81,82)(H,94,95)(H2,96,97,98)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1
InChIKeyNIBQNOUHTFWWCZ-UUPYPVMGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Yp537 (CAS 166664-90-0) – Phosphopeptide Inhibitor of Human Estrogen Receptor Dimerization


Yp537 is a 12‑amino‑acid phosphotyrosyl peptide (sequence: Cys‑Asn‑Val‑Val‑Pro‑Leu‑Tyr(PO₃H₂)‑Asp‑Leu‑Leu‑Leu‑Glu; molecular weight 1470.62) that functions as an estrogen receptor (ER) inhibitor [1]. Unlike classical anti‑estrogens that compete for the ligand‑binding pocket, Yp537 binds to an SH2‑like domain on the human ER and prevents receptor dimerization, a prerequisite for DNA binding and transcriptional activation [1]. The compound is supplied as the free base or as the trifluoroacetate (TFA) salt, with a purity typically ≥95%.

Why Yp537 Cannot Be Replaced by a Standard Anti‑Estrogen or Another ER‑Targeting Peptide


Yp537 operates through a mechanism that is orthogonal to that of conventional ER modulators: it physically disrupts receptor dimerization by targeting a phosphotyrosine‑dependent SH2‑like interface, while agents such as tamoxifen, fulvestrant, or raloxifene act on the ligand‑binding domain [1]. Substituting Yp537 with a non‑phosphorylated analog, a generic STAT‑inhibitory phosphopeptide, or a small‑molecule antagonist will not recapitulate this specific mode of action [1]. The following quantitative evidence demonstrates why only the phosphorylated Yp537 sequence (or its TFA salt) provides the defined, dimerization‑focused activity that is essential for mechanistic studies of ER signaling.

Head‑to‑Head Quantitative Differentiation of Yp537 Against Close Analogs and In‑Class Comparators


Yp537 Completely Abolishes ER‑ERE Complex Formation, Whereas Non‑Phosphorylated and Unrelated Phosphopeptides Are Inactive

In a gel mobility shift assay using purified human estrogen receptor (hER) and a radiolabeled estrogen response element (ERE), Yp537 at 5–50 μM eliminated the hER‑ERE complex [1]. In contrast, the non‑phosphorylated tyrosyl peptide (identical sequence lacking the phosphate group) and an unrelated phosphotyrosyl peptide (a known STAT inhibitor) produced no detectable inhibition of hER‑ERE binding under the same conditions [1]. The difference is absolute: Yp537 achieves complete blockade; the comparators are functionally inert.

Estrogen receptor Dimerization Electrophoretic mobility shift assay

Yp537 Selectively Disrupts ER Dimerization Without Affecting STAT1‑DNA Complex Formation

While Yp537 (5–50 μM) eliminates the hER‑ERE complex, it does not interfere with the formation of the STAT1 serum‑inducible element complex [1]. The original study explicitly reports that the compound “does not prevent the development of the element complex generated by STAT1 serum” [1]. This contrasts with broad‑spectrum phosphotyrosine‑binding inhibitors that would be expected to cross‑react with STAT proteins.

Estrogen receptor STAT1 Selectivity Phosphotyrosine signaling

Yp537 Fails to Block ERβ‑Mediated Neuroprotection, Distinguishing It from Fulvestrant (ICI 182,780)

In an in vitro Parkinson's disease model, 17α‑estradiol protected dopaminergic neurons from MPP⁺‑induced death. This protection was completely abolished by the pure ER antagonist fulvestrant (ICI 182,780) but was unaffected by Yp537 [1]. The finding indicates that the neuroprotective effect is mediated through an ERβ‑dependent, AP‑1‑driven transcriptional pathway that does not require receptor dimerization [1]. Yp537's lack of effect provides a clear functional discrimination between dimerization‑dependent and dimerization‑independent ER signaling.

Parkinson's disease Neuroprotection Estrogen receptor beta AP‑1 signaling

Yp537 Binds Directly to the hER SH2‑Like Domain, a Mode of Action Distinct from Ligand‑Binding Domain Antagonists

Radiolabeled (³²P) Yp537 was shown to bind specifically to purified hER, and this binding was competed by unlabeled Yp537 but not by the non‑phosphorylated peptide [1]. Molecular sizing chromatography further demonstrated that Yp537 dissociates pre‑formed hER dimers into monomers [1]. In contrast, tamoxifen and fulvestrant exert their anti‑estrogenic effects by binding to the ligand‑binding domain and either inducing conformational changes (tamoxifen) or promoting receptor degradation (fulvestrant). No direct quantitative affinity (Kd) is reported for Yp537; however, the functional data establish that its binding site is structurally and functionally separate from the hormone‑binding pocket.

SH2 domain Phosphotyrosine binding Mechanism of action Estrogen receptor

High‑Impact Research Applications Enabled by Yp537’s Unique Dimerization‑Blocking Profile


Probing the Role of ER Dimerization in Ligand‑Dependent and Ligand‑Independent Transcription

Yp537 is the gold‑standard tool for dissecting whether a particular ER‑driven transcriptional response requires receptor dimerization. Because it binds the SH2‑like domain and does not interfere with ligand binding [1], researchers can add Yp537 to cell‑free systems or permeabilized cells and directly assess the contribution of dimerization to ERE‑mediated transcription. This application is especially powerful when combined with ligand‑binding domain antagonists (e.g., tamoxifen, fulvestrant) to map the hierarchy of ER activation steps.

Differentiating Dimerization‑Dependent vs. Dimerization‑Independent ERβ Signaling in Neuroprotection and CNS Studies

The observation that Yp537 does not block ERβ‑mediated neuroprotection by 17α‑estradiol, whereas fulvestrant does, establishes a clear experimental paradigm [2]. Scientists investigating estrogenic neuroprotection, cognitive effects, or other CNS actions of ERβ can employ Yp537 to rule out dimerization‑dependent pathways. This is particularly relevant for Parkinson's disease models and for studies examining the AP‑1 transcriptional axis, which operates independently of ERE binding and dimerization.

Validating SH2‑Like Domain Engagement in ER Signaling and Screening for Allosteric Modulators

Yp537’s direct binding to the hER SH2‑like domain and its ability to dissociate pre‑formed dimers [1] make it an ideal reference compound for assays designed to detect small‑molecule disruptors of this interface. In high‑throughput screening or biophysical interaction studies (e.g., SPR, fluorescence polarization), Yp537 can serve as a positive control for SH2‑domain engagement, helping to identify novel allosteric ER inhibitors that may overcome resistance to conventional endocrine therapies.

Investigating the Role of Tyr‑537 Phosphorylation in ER‑Positive Breast Cancer Cell Proliferation

The peptide sequence of Yp537 is derived from the region surrounding the constitutively phosphorylated Tyr‑537 residue on hER [1]. By competing with the endogenous phosphotyrosine‑dependent dimerization interface, Yp537 enables researchers to specifically interrogate the contribution of this phosphorylation event to ER‑mediated growth of breast cancer cell lines such as MCF‑7. While Yp537 itself has been reported to exhibit anti‑proliferative activity in these cells, its primary value lies in its use as a mechanistic probe to complement studies with SERMs and SERDs.

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